1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Description
Properties
Molecular Formula |
C5H9BrCl2N2S |
|---|---|
Molecular Weight |
280.01 g/mol |
IUPAC Name |
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H7BrN2S.2ClH/c1-3-5(6)9-4(2-7)8-3;;/h2,7H2,1H3;2*1H |
InChI Key |
CHDSRYKHXAJSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)Br.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
| Molecular Formula | C5H9BrCl2N2S |
| Molecular Weight | 280.01 g/mol |
| CAS Number | 2402829-42-7 |
| Physical State | Typically isolated as a crystalline dihydrochloride salt |
| Purity | Generally >95% in research-grade samples |
Preparation Methods of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine Dihydrochloride
Detailed Synthetic Routes
Thiazole Ring Formation and Methylation
The thiazole core with a methyl substituent at the 4-position is typically synthesized via condensation reactions involving α-haloketones and thiourea derivatives. For example, condensation of 2-bromo-4-methylacetophenone with thiourea under reflux conditions in ethanol or other polar solvents yields the 4-methylthiazol-2-amine intermediate.
Bromination at the 5-Position
Selective bromination at the 5-position of the thiazole ring is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). This reaction is conducted in solvents like dichloromethane or acetonitrile under controlled temperature (0–25 °C) to avoid polybromination or side reactions.
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane | 0–25 °C | 2–4 hours | 70–85 |
Amination to Introduce Methanamine Group
The brominated thiazole intermediate undergoes nucleophilic substitution with methylamine or related amines to introduce the methanamine moiety at the 2-position. This step is typically carried out under basic conditions (e.g., using potassium carbonate or sodium hydrogencarbonate) in ethanol or dimethylformamide (DMF) at elevated temperatures (75–80 °C) in sealed tubes or reflux setups.
| Reagents | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Brominated thiazole + methylamine | Ethanol | Sodium hydrogencarbonate | 75–80 °C | 24–48 h | 80–97 |
Formation of Dihydrochloride Salt
The free base methanamine derivative is converted to its dihydrochloride salt by treatment with excess hydrochloric acid (HCl) in a suitable solvent such as ethanol or diethyl ether. This step enhances the compound’s stability, solubility, and crystallinity for isolation.
Representative Synthetic Scheme
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation of α-haloketone with thiourea | Reflux in ethanol | 60–75 |
| 2 | Bromination at 5-position using NBS | DCM, 0–25 °C, 2–4 h | 70–85 |
| 3 | Amination with methylamine | EtOH, NaHCO3, 75–80 °C, 24–48 h | 80–97 |
| 4 | Salt formation with HCl | Ethanol or ether, room temp | Quantitative |
Research Discoveries and Optimization
Reaction Yields and Purity
- The overall yield for the multi-step synthesis ranges between 45% and 85% depending on reaction conditions and purification methods.
- Purity is typically achieved above 95% after recrystallization and chromatographic purification.
Process Improvements
- Use of continuous flow reactors for bromination and amination steps has been reported to improve reproducibility, safety, and scalability.
- Optimization of solvent systems and bases in the amination step can significantly increase yield and reduce reaction times.
- Salt formation conditions are optimized to produce highly crystalline dihydrochloride salts suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Yield Range | Notes |
|---|---|---|---|---|
| Thiazole ring synthesis | α-Haloketone + Thiourea, reflux | Ethanol solvent, 4–6 h | 60–75% | Base intermediate for further steps |
| Bromination | NBS or Br2, DCM, 0–25 °C | 2–4 h | 70–85% | Selective bromination at 5-position |
| Amination | Methylamine, NaHCO3, EtOH | 75–80 °C, 24–48 h | 80–97% | Nucleophilic substitution step |
| Salt formation | HCl, ethanol or ether | Room temperature, 1–2 h | Quantitative | Produces stable dihydrochloride salt |
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution due to its reactive amine group. Reactions include:
-
Amine displacement : Replacement of the amine group with nucleophiles (e.g., halides, alcohols).
-
Bromine displacement : Substitution at the bromine position via nucleophilic aromatic substitution .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Amines, K₂CO₃ | Substituted thiazole derivatives |
| Bromine displacement | Nucleophiles (e.g., NH₃) | Dehalogenated thiazole analogs |
Oxidation and Reduction
The compound participates in redox reactions, altering its functional groups:
-
Oxidation : Conversion of the thiazole ring using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Reduction : Use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce carbonyl groups or other reactive sites .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Oxidized thiazole derivatives |
| Reduction | LiAlH₄, NaBH₄ | Reduced thiazole analogs |
Functional Group Transformations
Key transformations include:
-
Carbonyl reduction : Reduction of aldehyde or ketone groups to methanamine derivatives using NaBH₄ .
-
Azide substitution : Introduction of azide groups (NaN₃) followed by reduction (PPh₃/THF) to form amines .
-
Cyanation : Formation of nitriles via oxime intermediates using hydroxylamine and trifluoroacetic anhydride .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Carbonyl reduction | NaBH₄ | Methanamine derivatives |
| Azide substitution | NaN₃, PPh₃/THF | Amines via Staudinger reaction |
| Cyanation | Hydroxylamine, TFAA | Nitrile derivatives |
Mechanistic Insights
The compound’s reactivity stems from its heterocyclic thiazole core and substituents. The bromine atom facilitates electrophilic substitution, while the amine group enables nucleophilic displacement. Structural modifications (e.g., bromine position, methyl substitution) influence reaction outcomes, as seen in analogs like (2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine .
Scientific Research Applications
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of thiazole chemistry and reactivity.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or receptor antagonist, depending on the specific target. The thiazole ring and the bromine atom play a crucial role in the binding of the compound to its target, while the methanamine group can form hydrogen bonds with the target protein. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to modulate the activity of key enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
*Molecular weights recalculated to include dihydrochloride.
Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound improves aqueous solubility compared to free bases (e.g., 1-(4-Methyl-1,3-thiazol-2-yl)methanamine dihydrochloride, 99% purity ).
- Lipophilicity : Bromo and methyl substituents increase hydrophobicity relative to methoxy-benzimidazole derivatives (logP ~1.5–2.5 estimated) .
- Stability : Thiazole rings generally exhibit thermal stability, but bromo substituents may introduce photolability .
Biological Activity
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a member of the thiazole family, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- Molecular Formula : C5H7BrN2S·2HCl
- Molecular Weight : 241.99 g/mol
- CAS Number : 1515474-34-6
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar thiazole structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine atom and the methyl group in the structure may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis.
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives is crucial for their biological activity. The following table summarizes key structural features that influence the activity of similar compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and activity |
| Methyl Group at Position 4 | Enhances electron donation, improving potency |
| Presence of Amino Group | Essential for binding to biological targets |
Case Study 1: Anticancer Screening
A series of thiazole derivatives were screened for their anticancer properties using MTT assays. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating higher potency against specific cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In a comparative study, various thiazole derivatives were tested against bacterial strains. The results showed that 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activities of thiazole derivatives. The following findings highlight the ongoing research efforts:
- Synthesis Optimization : Methods have been developed for more efficient synthesis of thiazole derivatives, which could lead to increased yields and reduced costs in production .
- Mechanistic Insights : Investigations into the molecular mechanisms reveal that these compounds may act by disrupting microtubule dynamics in cancer cells, leading to cell cycle arrest .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for thiazole derivatives, making them suitable candidates for further development .
Q & A
Q. What are the optimal synthetic routes for 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride, and how can purity be validated?
The synthesis of thiazole derivatives typically involves cyclization reactions or functionalization of pre-existing heterocycles. For example, brominated thiazole intermediates can be prepared via Hantzsch thiazole synthesis using α-haloketones and thioureas, followed by amination and subsequent dihydrochloride salt formation . Purity validation should employ HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity. Mass spectrometry (MS) and elemental analysis are critical for verifying molecular weight and stoichiometry .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : To confirm substitution patterns on the thiazole ring and the methylamine moiety.
- FT-IR : To identify N–H stretching (2500–3300 cm⁻¹) and C–Br vibrations (500–700 cm⁻¹).
- UV-Vis : To assess π→π* transitions in the aromatic thiazole system.
- X-ray crystallography (if crystalline): For definitive structural confirmation, as demonstrated in analogous benzothiazole derivatives .
Q. How should researchers handle stability and storage conditions?
The compound’s stability is influenced by hygroscopicity and sensitivity to light. Store in airtight, light-resistant containers at –20°C under inert gas (e.g., nitrogen). Monitor degradation via periodic HPLC analysis. Avoid exposure to strong oxidizers, as halogenated amines may decompose exothermically .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity. Molecular docking studies against target proteins (e.g., kinases or GPCRs) may identify steric or electronic modifications to improve binding affinity. For example, substituting the 5-bromo group with electron-withdrawing groups could enhance interactions with hydrophobic pockets .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response curves : Ensure activity is concentration-dependent and reproducible.
- Counter-screening : Test against related off-target proteins to rule out non-specific effects.
- Metabolic stability assays : Use liver microsomes (e.g., human CYP450 isoforms) to assess if inactive metabolites explain discrepancies .
- Theoretical alignment : Link results to established mechanisms (e.g., thiazole-based kinase inhibitors) to contextualize outliers .
Q. How can researchers evaluate the compound’s potential in central nervous system (CNS) drug discovery?
- Blood-brain barrier (BBB) permeability : Predict using PAMPA-BBB assays or computational models (e.g., logP < 5, molecular weight < 500 Da).
- In vitro neurotoxicity : Employ primary neuronal cultures or SH-SY5Y cell lines to assess cytotoxicity.
- In vivo efficacy : Use rodent models of neurological disorders (e.g., epilepsy or neuropathic pain) with pharmacokinetic profiling .
Q. What methodologies address conflicting toxicity profiles in preclinical studies?
- Ames test : Confirm mutagenicity using Salmonella typhimurium strains.
- hERG assay : Screen for cardiac toxicity risks via patch-clamp electrophysiology.
- Proteomics : Identify off-target protein interactions using affinity pull-downs and mass spectrometry .
Methodological Considerations
Q. How to integrate this compound into a structure-activity relationship (SAR) study?
- Core modifications : Synthesize analogs with variations at the 4-methyl or 5-bromo positions.
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to assess heterocycle specificity.
- Pharmacophore mapping : Use software like Schrodinger’s Phase to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
